Metoprolol succinate

Übersicht

Beschreibung

Metoprolol succinate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure . It is an extended-release formulation that allows for once-daily dosing, providing a more consistent therapeutic effect .

Wirkmechanismus

Target of Action

Metoprolol succinate is a beta-1-selective (cardioselective) adrenoceptor blocking agent . This means it primarily targets the beta-1 adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate and contractility.

Mode of Action

This compound works by inhibiting the beta-1-adrenergic receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing the heart rate) and inotropic (reducing the force of heart muscle contraction) effects .

Pharmacokinetics

This compound is extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes , with a significant first-pass effect . It has a bioavailability of 50% after a single dose, which increases to 70% upon repeated administration . The elimination half-life of this compound is between 3 to 7 hours , and it is excreted primarily in the urine .

Result of Action

The action of this compound results in a reduction of heart rate and blood pressure . This helps to alleviate the symptoms of conditions like hypertension, angina, and heart failure. It also reduces the risk of heart-related complications, such as myocardial infarction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Biochemische Analyse

Biochemical Properties

Metoprolol succinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its biotransformation in the liver .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action decreases the workload on the heart and helps in managing conditions like hypertension and angina . This compound also influences cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, which is activated by beta-1 adrenergic receptors. This inhibition leads to a reduction in the phosphorylation of proteins involved in cardiac muscle contraction . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of genes related to cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By antagonizing these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway. This results in a decrease in intracellular calcium levels, leading to reduced cardiac muscle contraction . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cardiac function, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained efficacy in reducing heart rate and blood pressure over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and cardiac arrhythmias have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 . The main metabolic pathways include alpha-hydroxylation and O-demethylation, leading to the formation of metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol . These metabolites are further conjugated and excreted in the urine. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, resulting in variations in drug clearance and efficacy among individuals .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It has a volume of distribution of approximately 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The drug is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also distributed to various tissues, including the heart, liver, and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . The drug does not require specific targeting signals or post-translational modifications for its activity. Its distribution within different cellular compartments can influence its efficacy and duration of action .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metoprololsuccinat wird durch einen mehrstufigen Prozess synthetisiert. Der erste Schritt beinhaltet die Reaktion von 4-(2-Methoxyethyl)phenol mit Epichlorhydrin zur Bildung von 1-(4-(2-Methoxyethyl)phenoxy)-2,3-Epoxypropan. Dieser Zwischenstoff wird dann mit Isopropylamin umgesetzt, um 1-(Isopropylamino)-3-(4-(2-Methoxyethyl)phenoxy)propan-2-ol zu erhalten .

Der letzte Schritt beinhaltet die Bildung des Succinatsalzes durch Reaktion der freien Base von Metoprolol mit Bernsteinsäure. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Methanol oder Ethanol unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Metoprololsuccinat die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst oft Kristallisations- und Reinigungsschritte, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Metoprololsuccinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Metoprolol kann zu seinem entsprechenden N-Oxid-Derivat oxidiert werden.

Reduktion: Reduktionsreaktionen können Metoprolol in sein sekundäres Amin-Derivat umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Phenoxygruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Persäuren werden üblicherweise als Oxidationsmittel eingesetzt.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Alkylhalogenide oder Sulfonate werden in nucleophilen Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Metoprolol N-Oxid.

Reduktion: Sekundäres Amin-Derivat von Metoprolol.

Substitution: Verschiedene substituierte Phenoxy-Derivate.

Wissenschaftliche Forschungsanwendungen

Metoprololsuccinat wird aufgrund seiner pharmakologischen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige Anwendungen sind:

Chemie: Studium der Stabilität, Löslichkeit und Wechselwirkung des Arzneimittels mit anderen Verbindungen.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Industrie: Entwicklung von Retardformulierungen und Qualitätskontrollmethoden für die pharmazeutische Produktion.

Wirkmechanismus

Metoprololsuccinat entfaltet seine Wirkung durch selektive Blockierung von Beta-1-Adrenorezeptoren im Herzen. Diese Hemmung reduziert die Wirkung von Katecholaminen, was zu einer verringerten Herzfrequenz und Myokardkontraktilität führt. Das Ergebnis ist eine Reduktion des Herzzeitvolumens und des Blutdrucks . Metoprololsuccinat beeinflusst Beta-2-Rezeptoren, die in der Lunge und den Blutgefäßen vorkommen, nicht signifikant .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bisoprolol: Ein weiterer selektiver Beta-1-Blocker, der für ähnliche Indikationen verwendet wird.

Carvedilol: Ein nicht-selektiver Beta-Blocker mit zusätzlichen Alpha-Blocker-Eigenschaften.

Atenolol: Ein selektiver Beta-1-Blocker mit einer längeren Halbwertszeit im Vergleich zu Metoprolol.

Einzigartigkeit

Die Retardformulierung von Metoprololsuccinat bietet einen konsistenteren therapeutischen Effekt und eine verbesserte Patientencompliance im Vergleich zu Sofortfreisetzungsformulierungen. Seine Selektivität für Beta-1-Rezeptoren macht es zur bevorzugten Wahl für Patienten mit Atemwegserkrankungen, da es minimale Auswirkungen auf Beta-2-Rezeptoren hat .

Biologische Aktivität

Metoprolol succinate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly chronic heart failure and hypertension. This article delves into its biological activity, pharmacological effects, clinical efficacy, and relevant case studies, supported by data tables and research findings.

Pharmacological Profile

Mechanism of Action:

this compound primarily acts by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure. This results in improved cardiac output and reduced myocardial oxygen demand, making it beneficial for patients with heart failure and hypertension.

Pharmacokinetics:

this compound is characterized by extended-release formulation which allows for consistent plasma levels over a 24-hour period. It has a bioavailability of approximately 50% due to first-pass metabolism in the liver. The drug's half-life ranges from 3 to 7 hours, necessitating once-daily dosing for the extended-release formulation.

Heart Failure Management

The MERIT-HF trial (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure) is one of the most significant studies demonstrating the efficacy of this compound in chronic heart failure. Key findings include:

- Reduction in Mortality: this compound reduced all-cause mortality by 34% compared to placebo (p=0.00009).

- Hospitalization Rates: There was a 19% reduction in hospitalizations due to worsening heart failure (p=0.00012).

- Functional Improvement: Patients showed improvements in NYHA functional class, indicating better quality of life and functional capacity.

| Endpoint | Metoprolol Group (%) | Placebo Group (%) | p-value |

|---|---|---|---|

| All-cause mortality | 34 | 51 | <0.0001 |

| Hospitalizations for HF | 19 | 38 | <0.0001 |

| Improvement in NYHA Class | Significant | Not significant | - |

Comparative Studies

A recent observational study compared this compound with amiodarone in patients with heart failure with reduced ejection fraction (HFrEF). The results indicated:

- Cardiovascular Mortality: 4.9% in the metoprolol group versus 12.4% in the amiodarone group (HR: 2.500; p=0.040).

- First Hospitalization for HF: 52.9% for metoprolol versus 67.8% for amiodarone (HR: 1.281; p=0.024).

These findings suggest that while both medications are effective, metoprolol may be associated with higher hospitalization rates compared to amiodarone but provides significant mortality benefits.

Case Studies

A notable case study involved a patient with chronic heart failure who experienced severe hypotension after switching from this compound to another beta-blocker without proper titration. The patient’s condition deteriorated rapidly, highlighting the importance of careful management when transitioning between beta-blockers.

Adverse Effects Profile

This compound is generally well-tolerated but can cause side effects such as:

- Bradycardia

- Hypotension

- Fatigue

- Dizziness

In clinical trials, discontinuation rates due to adverse effects were comparable to placebo (9.8% vs. 11.7%).

Eigenschaften

IUPAC Name |

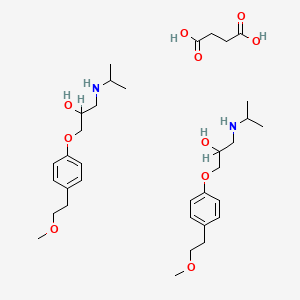

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHAZVBIOOEVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048726 | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98418-47-4 | |

| Record name | Metoprolol succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.